

A Review of Early Pharmacological Studies on Furazabol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazabol (17β-hydroxy-17α-methyl-5α-androstano[2,3-c]furazan) is a synthetic, orally active anabolic-androgenic steroid (AAS) that was first marketed in Japan in 1969. Structurally similar to stanozolol, **Furazabol** was initially distinguished by claims of unique lipid-lowering properties, suggesting its potential therapeutic use in hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive review of the early pharmacological studies on **Furazabol**, focusing on its anabolic and androgenic activity, effects on lipid metabolism, and pharmacokinetics. The information is compiled from available scientific literature to offer a detailed resource for researchers and professionals in drug development.

Anabolic and Androgenic Activity

The anabolic and androgenic effects of **Furazabol** were primarily determined using classical animal bioassays, such as the Hershberger assay in rats and the chick comb assay. These early studies aimed to establish the myotrophic (anabolic) and androgenic potential of the compound.

Experimental Protocols

Foundational & Exploratory





Hershberger Assay: This assay is a well-established method for screening compounds for androgenic and antiandrogenic activity.[1][2][3]

 Animal Model: Immature, castrated male rats. Castration removes the primary source of endogenous androgens, making the accessory sex tissues highly sensitive to exogenous androgens.

Procedure:

- Male rats are castrated at a specific age (e.g., 21-22 days old).
- After a post-castration recovery period, the animals are divided into groups.
- A vehicle control group receives the vehicle (e.g., corn oil) only.
- A positive control group receives a known androgen, such as testosterone propionate.
- Test groups receive varying doses of the compound under investigation (Furazabol)
 administered orally or via subcutaneous injection for a defined period (typically 7-10 days).
- At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-sensitive tissues are recorded. These tissues include the ventral prostate, seminal vesicles (with coagulating glands), and the levator ani muscle.
- Endpoint Analysis: The wet weights of the ventral prostate and seminal vesicles are
 indicative of androgenic activity, while the weight of the levator ani muscle is considered a
 measure of anabolic activity. The ratio of the anabolic to androgenic effect is then calculated.

Chick Comb Assay: This method is used to assess the androgenic potency of a substance by observing its effect on the comb growth of immature chicks.[4]

- Animal Model: Day-old male chicks.
- Procedure:
 - The test substance is dissolved in a suitable vehicle (e.g., oil).
 - The solution is applied directly to the comb of the chicks for several consecutive days.



- A control group is treated with the vehicle alone.
- A positive control group is treated with a standard androgen.
- Endpoint Analysis: The increase in the size (length and height) of the comb is measured and compared between the treated and control groups to determine the androgenic activity.

Quantitative Data

Unfortunately, the specific quantitative results from the early Hershberger and chick comb assays for **Furazabol** are not readily available in publicly accessible literature. The original research papers from the 1960s provide titles and abstracts but lack the detailed numerical data necessary for a complete tabular summary of the anabolic to androgenic ratio.

Effects on Lipid Metabolism

One of the most notable claims surrounding **Furazabol** was its potential to lower cholesterol levels. Early clinical and preclinical studies investigated this effect.

Experimental Protocols

Atherosclerosis Induction in Rabbits: This animal model is commonly used to study the effects of compounds on the development of atherosclerosis.[5]

- · Animal Model: Male rabbits.
- Procedure:
 - Rabbits are fed a high-cholesterol diet to induce hypercholesterolemia and the formation of atherosclerotic plaques in the arteries.
 - Animals are divided into a control group (receiving the high-cholesterol diet only) and treatment groups (receiving the high-cholesterol diet plus Furazabol at various doses).
 - Blood samples are collected at regular intervals to measure serum lipid levels (total cholesterol, triglycerides, etc.).



- After a predetermined period, the animals are euthanized, and the aortas are examined for the extent of atherosclerotic plaque formation.
- Endpoint Analysis: Comparison of serum lipid profiles and the percentage of the aortic surface area covered by plaques between the control and treated groups.

Human Clinical Studies on Hyperlipidemia: Early clinical investigations in human subjects were conducted to evaluate the lipid-modifying effects of **Furazabol**.

- Study Design: Typically, these would have been small-scale studies involving patients with hyperlipidemia.
- Procedure:
 - Baseline serum lipid levels (total cholesterol, LDL, HDL, triglycerides) are measured.
 - Patients are administered a standardized dose of Furazabol for a specific duration.
 - Serum lipid levels are monitored throughout the study and at the end of the treatment period.
- Endpoint Analysis: The percentage change in lipid parameters from baseline is calculated to assess the efficacy of the drug.

Quantitative Data

While early reports suggested a beneficial effect of **Furazabol** on lipid profiles, later analyses and expert opinions have contested this, suggesting that the observed reduction in total cholesterol was primarily due to a significant decrease in high-density lipoprotein (HDL) cholesterol, a characteristic effect of many 17α -alkylated oral AAS.[6] This would not be considered a favorable outcome for cardiovascular health. Specific quantitative data from these early clinical trials are not available in the accessible literature to construct a detailed table.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of **Furazabol** is crucial for its pharmacological profiling.



Experimental Protocols

Human Excretion Studies: These studies are designed to determine the metabolic fate and elimination half-life of a drug.

- Subjects: Healthy human volunteers.
- Procedure:
 - A single oral dose of Furazabol is administered.
 - Urine samples are collected at various time points after administration.
 - The concentration of the parent drug and its metabolites in the urine is quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
- Endpoint Analysis: The data is used to determine the excretion rate, the major metabolites, and the elimination half-life of the compound.

Ouantitative Data

Parameter	Subject 1	Subject 2	Reference
Dose	5 mg (oral)	5 mg (oral)	_
Major Metabolites	Furazabol, 16- hydroxyfurazabol	Furazabol, 16- hydroxyfurazabol	
Time to Max. Excretion Rate	2-3 hours	2-3 hours	-
Elimination Half-life (unchanged Furazabol)	1.87 hours	1.29 hours	
Total Recovery in 48h (unchanged Furazabol)	33%	15%	-

Signaling Pathways and Logical Relationships





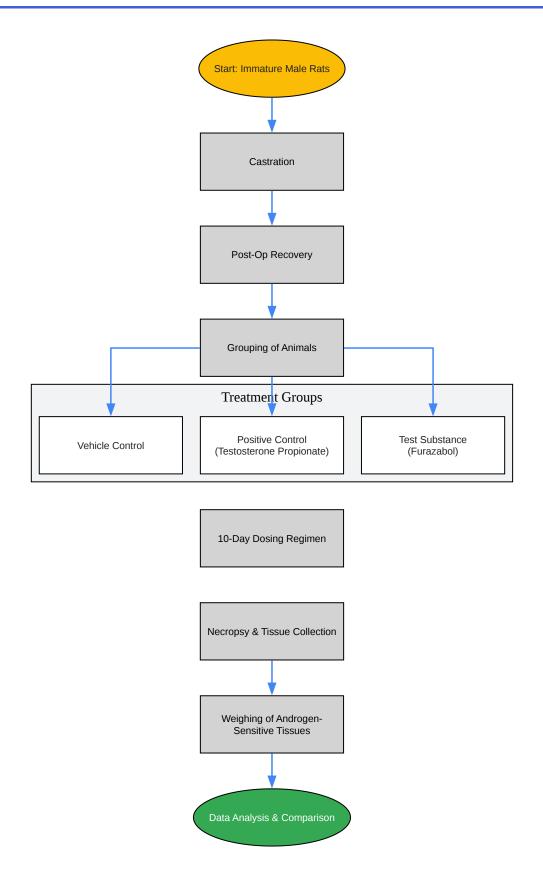


The following diagrams illustrate the general signaling pathway for anabolic-androgenic steroids and the experimental workflows for assessing their activity.









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- To cite this document: BenchChem. [A Review of Early Pharmacological Studies on Furazabol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674276#review-of-early-pharmacological-studies-on-furazabol]

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